Fluroxypyr is a synthetic herbicide that belongs to the class of synthetic auxins, which are chemical compounds that mimic the natural plant hormone auxin. Its primary function is to control broadleaf weeds and woody brush in various agricultural settings, including wheat, barley, corn, and orchards. The chemical structure of fluroxypyr is characterized by its molecular formula and a molecular weight of approximately 367.25 g/mol. It is typically formulated as the 1-methylheptyl ester of fluroxypyr, known as fluroxypyr-MHE .
Fluroxypyr acts by interfering with normal plant growth processes, leading to abnormal cell elongation and ultimately plant death. It is absorbed rapidly by plants after application and tends to accumulate in growing tissues, where it can persist longer than native auxins due to its slower degradation rate .
Fluroxypyr is stable in acidic media but reacts with alkalis to form salts. In aqueous environments, it exhibits a half-life (DT50) of approximately 185 days at pH 9 and 20 °C, indicating its potential for persistence in certain conditions . The deesterification process converts fluroxypyr methylheptyl ester into fluroxypyr acid, the active form responsible for its herbicidal activity. This transformation plays a crucial role in its efficacy as a herbicide .
Fluroxypyr functions primarily as a growth regulator in plants by mimicking the action of natural auxins. It stimulates cell elongation and division even at low concentrations (as low as 1 µM) in susceptible plant species . The herbicide's biological activity is linked to its ability to induce auxin-responsive gene expression, which leads to physiological changes such as plant deformities and distortions in sensitive species . Additionally, fluroxypyr has been associated with enhanced metabolic detoxification mechanisms in resistant plant lines, indicating an adaptive response to its presence .
Fluroxypyr is widely used in agriculture for controlling a variety of broadleaf weeds and woody plants. Its applications include:
The application methods include selective foliar spray, hydraulic spray, and aerial applications, with recommended application rates ranging from 0.12 to 0.5 pounds per acre .
Research indicates that fluroxypyr interacts with specific cellular transporters and metabolic pathways within plants. In resistant strains of plants (e.g., Flur-R), there is an observed increase in the expression of genes related to metabolic detoxification processes such as glutathione S-transferases and cytochrome P450 monooxygenases. This suggests that these plants can effectively degrade fluroxypyr into less harmful metabolites more rapidly than susceptible strains .
Several compounds share structural or functional similarities with fluroxypyr. Here are some notable examples:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dicamba | C${8}$H${6}$ClO$_{3}$ | A synthetic auxin used for broadleaf weed control; more volatile than fluroxypyr. |
2,4-Dichlorophenoxyacetic acid | C${8}$H${6}$Cl${2}$O${3}$ | One of the most widely used herbicides; known for its effectiveness against broadleaf weeds but has different environmental persistence characteristics. |
Triclopyr | C${10}$H${11}$Cl${3}$O${3}$ | Primarily used for woody plant control; operates through different metabolic pathways compared to fluroxypyr. |
Fluroxypyr's uniqueness lies in its specific mechanism as an auxin mimic that promotes abnormal growth patterns while also exhibiting a distinct metabolic degradation pathway that contributes to herbicide resistance in certain plant species .
Fluroxypyr (IUPAC name: 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid) is a synthetic auxin herbicide with the molecular formula C₇H₅Cl₂FN₂O₃ and a molecular weight of 255.03 g/mol. Its structure features a pyridine ring substituted with:
The compound exists as a white crystalline solid at room temperature. X-ray crystallography reveals a planar pyridine core with substituents arranged in a meta-para configuration relative to the amino group. The carboxylic acid moiety contributes to its acidic nature, with a pKa of 2.8, enabling salt formation under alkaline conditions.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 69377-81-7 | |
SMILES | C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | |
InChIKey | MEFQWPUMEMWTJP-UHFFFAOYSA-N |
Fluroxypyr synthesis typically proceeds via a five-step route from pentachloropyridine:
Alternative methods utilize phase-transfer catalysts (e.g., tetrabutylammonium iodide) in non-polar solvents like toluene, achieving yields up to 89.7%. Key intermediates include:
Key absorption bands (cm⁻¹):
Electron ionization (EI-MS) shows:
Table 2: Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Melting Point | 232°C | |
Density (24°C) | 1.09 g/cm³ | |
Octanol-Water Partition Coefficient (log Kow) | 5.04 (pH 7) | |
Aqueous Solubility | 136 mg/L (pH 7, 25°C) | |
Hydrolysis Half-Life (pH 9, 20°C) | 185 days |
Fluroxypyr exhibits pH-dependent stability:
High Performance Liquid Chromatography represents one of the most widely adopted analytical platforms for fluroxypyr quantification, offering excellent versatility across diverse sample matrices. The methodology demonstrates particular strength in the analysis of complex environmental and agricultural samples where minimal sample preparation is advantageous [1] [2] [3].
Contemporary High Performance Liquid Chromatography approaches for fluroxypyr analysis predominantly utilize reversed-phase separation mechanisms employing octadecylsilane-bonded stationary phases. The SinoChrom ODS-BP column (4.6 × 200 millimeters, 5 micrometers particle size) with methanol-water mobile phase (85:15 volume ratio) at 1.0 milliliter per minute flow rate provides optimal separation characteristics with ultraviolet detection at 235 nanometers [1]. This configuration achieves excellent linearity across the range of 0.02 to 0.5 milligrams per milliliter with correlation coefficients exceeding 0.9994 [1].
Alternative column chemistries have demonstrated superior performance for specific applications. The Agela Venusil MP C18 column (4.6 × 250 millimeters) utilizing gradient elution with 0.1% acetic acid and acetonitrile provides enhanced resolution for fluroxypyr and its metabolites in complex matrices [4]. The gradient program initiates at 30% acetonitrile, increasing to 90% over 17 minutes, maintaining this composition for 10 minutes before re-equilibration [4]. Column temperature optimization at 30 degrees Celsius improves peak symmetry and reduces analysis time [4].
Mixed-mode stationary phases offer unique selectivity advantages for fluroxypyr analysis. The Primesep 100 column demonstrates exceptional retention and peak symmetry using acetonitrile-water mobile phases containing sulfuric acid [3]. This approach enables ultraviolet detection at 220 nanometers with limits of detection reaching 0.1 parts per million [3]. The mixed-mode interaction mechanism provides enhanced selectivity compared to conventional octadecylsilane phases, particularly beneficial for complex sample matrices containing interfering compounds [3].
Gas Chromatography-Mass Spectrometry techniques require chemical derivatization of fluroxypyr due to its acidic nature and limited volatility. The carboxylic acid functionality necessitates conversion to more volatile ester derivatives before Gas Chromatography analysis [5] [6] [7]. Methylation represents the most commonly employed derivatization strategy, typically accomplished using diazomethane or trimethylsilyldiazomethane reagents [8].
The derivatization process involves treating acidic extracts with methylating agents under controlled temperature conditions. Trimethylsilyldiazomethane in hexane solution (2 molar concentration) provides efficient methylation when heated at 30-50 degrees Celsius for 30 minutes [8]. The reaction must be quenched with dilute hydrochloric acid to remove excess reagent before Gas Chromatography analysis [8].
Gas Chromatography separation typically employs capillary columns with non-polar or slightly polar stationary phases. The DB-170 capillary column provides excellent separation of fluroxypyr methyl ester from potential interfering compounds [7]. Temperature programming from 60 degrees Celsius with incremental increases to 300 degrees Celsius optimizes peak resolution and analysis time [8].
Mass spectrometric detection offers superior selectivity and sensitivity compared to conventional electron capture detection. Selected ion monitoring or multiple reaction monitoring modes enable quantification at the low microgram per kilogram level with excellent precision [9] [10]. The molecular ion and characteristic fragment ions provide unambiguous compound identification essential for regulatory compliance [7].
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for fluroxypyr quantification in complex matrices, combining chromatographic separation with highly selective mass spectrometric detection [11] [12]. This approach eliminates the derivatization requirement associated with Gas Chromatography methods while providing exceptional sensitivity and specificity [11].
Electrospray ionization in negative ion mode provides optimal ionization efficiency for fluroxypyr and its metabolites. The predominant ion transitions for fluroxypyr include mass-to-charge ratio 365.1 to 194.1 for quantification and 367.0 to 196.0 for confirmation [11]. Multiple reaction monitoring modes enable simultaneous quantification of fluroxypyr and its major metabolites including fluroxypyr acid, fluroxypyr-dichloropyridine, and fluroxypyr-methylpyridine [11] [12].
Column chemistry optimization focuses on phenyl-hexyl stationary phases that provide enhanced retention and selectivity for aromatic compounds [12]. The Eclipse Plus Phenyl Hexyl column (3.0 × 50 millimeters, 1.8 micrometers) with gradient elution using water and methanol containing 0.1% acetic acid demonstrates superior performance [12]. Column temperature maintenance at 50 degrees Celsius improves peak shape and reproducibility [12].
Mobile phase composition significantly influences ionization efficiency and matrix effects. Formic acid or acetic acid modifiers (0.1-0.2%) enhance electrospray ionization while maintaining chromatographic performance [11] [12]. The optimal mobile phase composition balances retention, peak shape, and mass spectrometric response across the full range of target analytes [11].
Solid Phase Extraction represents the cornerstone of fluroxypyr sample preparation, providing efficient analyte concentration and matrix cleanup across diverse sample types [11] [13] [12]. The selection of appropriate sorbent chemistry and elution conditions critically influences method performance and matrix interference reduction [13].
For aqueous samples, reversed-phase sorbents demonstrate optimal performance with careful pH control. The ISOLUTE ENV+ sorbent (polyvinyl divinylbenzene copolymer) provides superior recovery compared to conventional octadecylsilane phases [13]. Sample pH adjustment to 3.0 ensures fluroxypyr protonation and optimal sorbent interaction [13]. The extraction protocol involves sample loading at controlled flow rates (1 milliliter per minute), followed by washing with acidified water and elution with 4 milliliters of acetonitrile [13]. Recovery efficiency ranges from 91 to 102 percent with relative standard deviations below 5.3 percent [13].
Alternative sorbent chemistries including octadecylsilane and end-capped octadecylsilane provide adequate performance but with reduced efficiency [13]. Recovery rates for these phases range from 40 to 65 percent, indicating significant analyte loss during extraction or elution steps [13]. The reduced performance likely results from incomplete analyte retention or inefficient elution from these less retentive phases [13].
Strata-X polymeric reversed-phase sorbents offer excellent performance for multi-analyte applications [11] [12]. The extraction protocol employs conditioning with acetonitrile followed by acidified water, sample loading, and elution with acetonitrile-acid mixtures [11]. This approach enables simultaneous extraction of fluroxypyr and its metabolites with consistent recovery across the full analyte range [11].
Matrix Solid Phase Dispersion represents an innovative sample preparation approach particularly valuable for solid samples including plant tissues and soil matrices [9] [14]. This technique combines extraction and cleanup in a single step, reducing analysis time and solvent consumption while maintaining analytical performance [14].
The protocol involves homogenizing sample material with octadecylsilane sorbent and anhydrous sodium sulfate [14]. The mixture undergoes extraction with acetonitrile, followed by dispersive solid-phase extraction cleanup using primary secondary amine sorbent and magnesium sulfate [14]. This approach effectively removes matrix components including pigments, sugars, and organic acids that commonly interfere with fluroxypyr quantification [14].
Method validation demonstrates excellent performance across multiple crop matrices. Recovery efficiency ranges from 88 to 98 percent at fortification levels from 0.02 to 0.1 micrograms per gram [9] [14]. Precision values (relative standard deviation) remain below 15 percent, meeting regulatory requirements for pesticide residue analysis [14]. The approach proves particularly valuable for complex matrices where conventional extraction methods demonstrate insufficient selectivity [14].
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology has gained widespread adoption for pesticide residue analysis due to its simplicity and effectiveness [14] [15] [16]. Adaptations for fluroxypyr analysis focus on optimizing extraction efficiency while minimizing matrix interferences through enhanced cleanup procedures [14].
The standard QuEChERS protocol involves acetonitrile extraction with salt-induced phase separation followed by dispersive solid-phase extraction cleanup [15] [16]. For fluroxypyr analysis, modifications include pH adjustment and enhanced cleanup using specialized sorbents [14]. The addition of primary secondary amine sorbent effectively removes organic acids and pigments that commonly interfere with chromatographic analysis [14].
Enhanced Matrix Removal technology provides additional cleanup capabilities for challenging matrices including high-fat samples [17]. This approach combines traditional dispersive solid-phase extraction with advanced sorbent chemistries designed to remove specific matrix components [17]. The resulting extracts demonstrate reduced matrix effects and improved analytical performance [17].
Alkaline hydrolysis modifications enable simultaneous analysis of fluroxypyr and its ester forms [16]. The protocol incorporates sodium hydroxide addition during extraction to hydrolyze ester bonds, converting all forms to the free acid for quantification [16]. Temperature optimization at 40 degrees Celsius provides optimal hydrolysis efficiency without excessive matrix coagulation [16].
Matrix effects represent a significant challenge in fluroxypyr analysis, particularly when using mass spectrometric detection [18]. These effects result from co-eluting matrix components that influence analyte ionization efficiency, leading to signal suppression or enhancement [18]. Comprehensive evaluation and compensation strategies are essential for accurate quantification [18].
Post-column infusion techniques enable systematic evaluation of matrix effects throughout the chromatographic run [18]. This approach involves continuous infusion of analyte standards while injecting sample extracts, allowing real-time monitoring of signal suppression or enhancement [18]. The technique provides valuable insights into the temporal distribution of matrix effects and enables optimization of chromatographic conditions [18].
Matrix-matched calibration standards represent the most straightforward approach for compensating matrix effects [18]. This method involves preparing calibration standards in blank matrix extracts rather than pure solvent [18]. While effective, this approach requires extensive method validation for each matrix type and may be impractical for routine analysis [18].
Internal standard compensation using structurally similar compounds provides an alternative approach for matrix effect correction [1] [18]. The o-nitroaniline internal standard demonstrates stable performance across diverse matrices when analyzing fluroxypyr esters [1]. This approach enables correction for extraction efficiency variations and matrix-induced signal changes [1].
Method linearity represents a fundamental validation parameter requiring demonstration across the full analytical range expected in regulatory applications [19] [20]. For fluroxypyr analysis, linearity must encompass the limit of quantification to levels well above typical residue concentrations encountered in monitoring programs [20].
High Performance Liquid Chromatography methods consistently demonstrate excellent linearity across wide concentration ranges. The internal standard approach using o-nitroaniline provides linear responses from 0.02 to 0.5 milligrams per milliliter with correlation coefficients exceeding 0.9994 [1]. External standard methods demonstrate comparable performance with linear ranges typically spanning two to three orders of magnitude [2] [21].
Liquid Chromatography-Tandem Mass Spectrometry methods achieve superior linearity due to the highly selective detection mechanism [11] [12]. Linear ranges from 0.05 to 5.0 micrograms per liter provide adequate coverage for environmental monitoring applications [11]. The multiple reaction monitoring detection mode minimizes baseline noise and interference, contributing to improved linearity at low concentrations [11].
Matrix-matched calibration curves may demonstrate different slopes compared to solvent-based standards due to matrix effects [14] [18]. Evaluation of matrix effects involves comparison of calibration curve slopes between matrix-matched and solvent-based standards [14]. Significant differences (greater than 20 percent) indicate substantial matrix effects requiring compensation or method modification [18].
Precision evaluation encompasses both repeatability (intra-day) and intermediate precision (inter-day) components under realistic analytical conditions [19] [20]. Regulatory guidelines typically require relative standard deviation values below 20 percent for pesticide residue methods [20].
High Performance Liquid Chromatography methods demonstrate excellent precision across the validated range. The internal standard approach achieves relative standard deviation values of 0.2 percent for repeated analyses of standard solutions [1]. Method precision at the limit of quantification typically ranges from 2 to 15 percent depending on matrix complexity and cleanup efficiency [1] [21].
Gas Chromatography-Mass Spectrometry methods require careful optimization to achieve acceptable precision due to the derivatization step [5] [7]. Relative standard deviation values from 3 to 11 percent are typical for well-optimized methods [7]. The derivatization efficiency must remain consistent to maintain precision, requiring careful control of reaction conditions and reagent quality [7].
Accuracy assessment involves recovery studies at multiple fortification levels using representative matrices [5] [14] [19]. Recovery ranges from 70 to 120 percent are generally acceptable for regulatory applications, with target values between 80 and 110 percent [20]. The standard addition method provides an alternative accuracy assessment approach, particularly valuable when matrix-matched standards are unavailable [1].
Limits of detection and quantification represent critical validation parameters determining method applicability for regulatory monitoring [19] [20] [22]. These parameters must be determined using appropriate statistical approaches and validated under realistic analytical conditions [22].
The signal-to-noise ratio approach provides a straightforward method for limit determination when baseline noise is readily quantifiable [19]. Limits of detection correspond to signal-to-noise ratios of 3:1, while limits of quantification require 10:1 ratios [19]. This approach proves most suitable for chromatographic methods with clearly defined baseline regions [19].
Statistical approaches based on standard deviation of blank measurements provide more rigorous limit determination [22]. The lower threshold for validation equals the mean blank value plus ten times the standard deviation of blank measurements [22]. This approach requires analysis of at least ten independent procedural blanks under intermediate precision conditions [22].
Method limits must align with regulatory requirements for the intended application [20]. Food safety applications typically require limits of quantification at or below 0.01 milligrams per kilogram [20]. Environmental monitoring may require lower limits depending on the specific regulatory framework and toxicological endpoints [20].
Selectivity assessment ensures freedom from interference at the limit of quantification and throughout the validated range [19] [20]. This evaluation becomes particularly critical when analyzing complex matrices containing numerous potential interfering compounds [20].
High Performance Liquid Chromatography methods require demonstration of peak purity and freedom from co-eluting interferences [21]. Photodiode array detection enables spectral confirmation of peak purity throughout the chromatographic run [21]. Alternative wavelengths may provide additional selectivity confirmation when spectral libraries are available [21].
Blank matrix analysis represents an essential component of selectivity assessment [19] [20]. Representative blank matrices must demonstrate absence of interfering peaks at analyte retention times [20]. When matrix blanks contain detectable analyte levels, alternative matrix sources or analyte-free matrices must be employed for method validation [20].